Product packaging for 3-[(2-Oxochromen-3-yl)methyl]chromen-2-one(Cat. No.:CAS No. 4139-69-9)

3-[(2-Oxochromen-3-yl)methyl]chromen-2-one

Cat. No.: B12812831
CAS No.: 4139-69-9
M. Wt: 304.3 g/mol
InChI Key: KTQDOEYBWTZRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(2-Oxochromen-3-yl)methyl]chromen-2-one is a chemical compound based on the coumarin scaffold, which is a prominent structure in medicinal chemistry and chemical biology research . This compound is structurally analogous to Dicumarol (4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one), a classic vitamin K antagonist and anticoagulant . As such, it serves as a valuable intermediate or precursor for researchers investigating the structure-activity relationships of coumarin derivatives . The coumarin core is known for its diverse biological activities, making derivatives of significant interest in the development of novel therapeutic agents, particularly in areas such as oncology . Researchers can utilize this compound to synthesize more complex heterocyclic systems, such as those incorporating 1,3-thiazole or 1,3,4-thiadiazole moieties, which have shown promising cytotoxic effects against various human cancer cell lines in preclinical studies . This product is intended for laboratory research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12O4 B12812831 3-[(2-Oxochromen-3-yl)methyl]chromen-2-one CAS No. 4139-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4139-69-9

Molecular Formula

C19H12O4

Molecular Weight

304.3 g/mol

IUPAC Name

3-[(2-oxochromen-3-yl)methyl]chromen-2-one

InChI

InChI=1S/C19H12O4/c20-18-14(9-12-5-1-3-7-16(12)22-18)11-15-10-13-6-2-4-8-17(13)23-19(15)21/h1-10H,11H2

InChI Key

KTQDOEYBWTZRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)CC3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Chemical Reactivity and Transformations of the Biscoumarin Core

Electrophilic and Nucleophilic Substitution Reactions on the Chromenone Ring Systems

The dual nature of the chromenone rings allows for both electrophilic and nucleophilic substitution reactions, although the conditions and positions of attack differ significantly.

Electrophilic Aromatic Substitution: The benzene (B151609) rings of the biscoumarin core can undergo classical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The lactone ring acts as a deactivating group, meaning these reactions typically require harsher conditions than for benzene itself. youtube.com The substitution pattern is directed by the oxygen atom of the pyrone ring, which preferentially directs incoming electrophiles to the C6 and C8 positions.

Nucleophilic Substitution: Nucleophilic attack is a key feature of coumarin (B35378) chemistry. While the aromatic ring itself is resistant to nucleophiles, the pyrone ring contains several electrophilic sites. Nucleophilic aromatic substitution (SNAr) can occur if a good leaving group (like a halide) is present on the aromatic ring, especially when activated by strongly electron-withdrawing groups like nitro groups at the ortho or para positions. libretexts.org

More commonly, the coumarin system undergoes conjugate addition (a Michael-type reaction) at the C4 position, driven by the electron-withdrawing effect of the carbonyl group. Furthermore, the carbonyl carbon (C2) itself is an electrophilic center susceptible to attack by strong nucleophiles, which can lead to the opening of the lactone ring. In the context of 3-[(2-Oxochromen-3-yl)methyl]chromen-2-one, the methylene (B1212753) bridge at the C3 position influences the reactivity of the C4 position, but the general principles of nucleophilic attack remain relevant. For instance, reactions of related 3-substituted coumarins with various nitrogen and carbon nucleophiles often proceed via regioselective attack at the exocyclic acrylic center. nih.gov

Reaction TypeReagent/ConditionsPosition of AttackGeneral Outcome
Electrophilic Substitution (Nitration)HNO₃/H₂SO₄C6, C8Introduction of nitro groups on the benzene rings.
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., RO⁻), requires leaving group (e.g., Cl) and activating group (e.g., NO₂)Position of leaving group (ortho/para to activator)Replacement of the leaving group with the nucleophile. libretexts.org
Michael AdditionNucleophiles (e.g., amines, thiols)C4Addition across the C3-C4 double bond.
Lactone Ring OpeningStrong nucleophiles (e.g., OH⁻, RO⁻)C2 (Carbonyl carbon)Cleavage of the pyrone ring to form a carboxylate. wikipedia.org

Oxidation and Reduction Pathways of the Biscoumarin Moiety

The oxidation and reduction of the biscoumarin core can target several functional groups, including the lactone carbonyls, the olefinic C3-C4 bonds, and the aromatic rings. The outcome of these reactions is highly dependent on the reagents and conditions employed. ucalgary.ca

Reduction: The lactone carbonyl groups can be reduced using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol by opening the ring. youtube.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) may selectively reduce the carbonyl group under specific conditions, though often the C3-C4 double bond can also be reduced, leading to a chroman-2-one structure. Catalytic hydrogenation (e.g., H₂/Pd-C) is another effective method for reducing the C3-C4 double bond.

Oxidation: The coumarin nucleus can undergo oxidative transformations. Research has shown that coumarins can be oxidized to form hydroxylated derivatives or dimers. nih.gov For example, oxidative hydroxylation can introduce new phenolic groups, which alters the molecule's chemical properties. nih.gov The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids, could theoretically be applied to a derivative where the pyrone ring has been converted to a ketone, leading to ring expansion. youtube.com

TransformationReagentAffected MoietyProduct Type
ReductionLiAlH₄Lactone RingRing-opened diol youtube.com
ReductionCatalytic Hydrogenation (H₂/Pd)C3-C4 Double BondChroman-2-one derivative
OxidationOxidizing agents (e.g., peroxy acids, certain metal catalysts)Aromatic Ring / AlkeneHydroxylated coumarins, epoxides nih.gov

Cyclization and Rearrangement Reactions of Related Coumarin Derivatives

The coumarin scaffold is a versatile platform for constructing more complex polycyclic systems through cyclization and rearrangement reactions. These transformations often start with a functionalized coumarin derivative.

Claisen Rearrangement: This pericyclic reaction is a powerful tool for C-C bond formation. Starting from a 3-allyloxy-coumarin derivative, a Claisen rearrangement can be used to synthesize coumarin-annulated polycyclic heterocycles. mdpi.com This process demonstrates the utility of the coumarin oxygen atoms as handles for introducing chains that can then participate in rearrangements.

Perkin Rearrangement: The Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a base (like hydroxide) to form a benzofuran (B130515) derivative. wikipedia.org The reaction proceeds through the opening of the lactone ring, followed by an intramolecular nucleophilic substitution that expels the halide and forms the five-membered benzofuran ring.

Intramolecular Cyclizations: Coumarins functionalized with appropriate side chains can undergo intramolecular cyclization to form fused heterocyclic systems. For example, 3-acetylcoumarin (B160212) derivatives can serve as precursors for synthesizing fused pyrazoles, pyrimidines, and other heterocyclic structures by reacting them with binucleophiles like hydrazine (B178648) or guanidine. nih.govmdpi.com Similarly, Rh(III)-catalyzed C-H activation of 3-acetamidocoumarins with alkynes can construct pyrrolo-coumarin complexes. nih.gov

Functionalization Strategies for Novel Biscoumarin Architectures

Creating new biscoumarin architectures from this compound or its precursors involves several strategic approaches aimed at modifying the core structure to fine-tune its properties.

Knoevenagel-Michael Condensation: The most prevalent method for synthesizing the biscoumarin scaffold itself is the Knoevenagel-Michael reaction of an aldehyde with two equivalents of 4-hydroxycoumarin (B602359). nih.gov By varying the aldehyde used in the synthesis, a wide array of substituents can be introduced on the central methylene bridge, providing a primary route to structural diversity. researchgate.netsrce.hr

Functionalization of the Linker: The methylene bridge connecting the two coumarin units is a key site for modification. Its protons can be acidic and may be removed to generate a nucleophile for further reactions. Alternatively, as seen in the primary synthesis, using substituted aldehydes allows for the direct installation of functional groups at this position.

Modification of the Coumarin Rings: As discussed in Section 3.1, the coumarin rings can be functionalized via electrophilic substitution to introduce groups like nitro or halo substituents. These groups can then be used as handles for further chemistry, such as nucleophilic substitution or cross-coupling reactions, to build more complex structures. nih.gov

Synthesis of Tethered Biscoumarins: Another strategy involves linking two coumarin units through flexible or rigid tethers attached at different positions. For example, C4-C7-tethered biscoumarin derivatives have been synthesized by connecting the C4 position of one coumarin to the C7 (on the aromatic ring) of another via a linker, creating homodimers with distinct structural properties. nih.gov

StrategyKey ReactantsCatalyst/ConditionsOutcomeReference
Knoevenagel-Michael Condensation4-Hydroxycoumarin, AldehydeMolecular Iodine, Ultrasound/MicrowaveHigh yields of bridge-substituted biscoumarins. srce.hr
Solid-Phase Synthesis4-Hydroxycoumarin, Aldehydenano-MoO₃, Mortar-pestle grindingGreener, solvent-free synthesis of biscoumarins. nih.gov
C4-C7 TetheringFunctionalized coumarin intermediates, α,ω-dibromoalkaneK₂CO₃, KI, AcetoneBiscoumarins linked via an alkoxy chain. nih.gov
C3-Position FunctionalizationCoumarin-3-carboxylic acid, AlcoholsDCC, DMAP (Steglich esterification)Ester derivatives at the C3 position. mdpi.com

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Substituents on Biological Potency

The biological activity of biscoumarin derivatives can be significantly modulated by introducing various substituents on the coumarin (B35378) rings or the central methylene (B1212753) bridge. These modifications influence the compound's electronic properties, steric hindrance, and lipophilicity, which in turn affect its interaction with biological targets.

Research has shown that substitutions on the phenyl ring at the methylene bridge of 3,3'-phenylmethylene-bis-4-hydroxycoumarins have a marked effect on their antibacterial activity. nih.gov A study evaluating a series of these derivatives against Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, revealed that the parent compound with an unsubstituted phenyl ring displayed high activity. nih.gov However, the introduction of bulky substituents on the phenyl ring generally led to a decrease in antibacterial efficacy. nih.govnih.gov

For instance, derivatives with halide and nitro groups on the phenyl ring exhibited moderate inhibition zones against S. aureus. In contrast, compounds bearing methyl, methoxy, and hydroxyl groups showed reduced activity. nih.gov This suggests that both the electronic nature and the size of the substituent are critical determinants of biological potency. It is hypothesized that steric repulsion, particularly at the para position of the phenyl ring, can diminish the antibacterial activity by hindering the optimal binding of the molecule to its target. nih.govnih.gov

In the context of anticoagulant activity, substitutions on the coumarin nucleus have been explored. For example, the presence of a chlorine atom at the para-position of the aromatic ring in related 4-hydroxycoumarin (B602359) derivatives resulted in potent anticoagulant effects, superior to those with nitro or other halogen substituents at the same position. nih.gov Furthermore, 3,3'-alkylidene bis-6-bromo-4-hydroxycoumarin derivatives have demonstrated significant in vitro anticoagulant activity. nih.gov

Below is a data table summarizing the antibacterial activity of various substituted 3,3'-phenylmethylene-bis-4-hydroxycoumarins against Staphylococcus aureus.

Influence of Intramolecular Hydrogen Bonding on Activity

Intramolecular hydrogen bonding plays a significant role in the conformation and, consequently, the biological activity of biscoumarin derivatives. In the solid state and in nonpolar solvents, these molecules can adopt a rigid structure stabilized by hydrogen bonds between the hydroxyl group of one coumarin moiety and the carbonyl group of the other. mdpi.com This conformational rigidity can be crucial for effective binding to a biological target.

The presence of a 7-dimethylamino group in 4-hydroxycoumarin derivatives has been shown to enhance resonance-assisted hydrogen bonding in the supramolecular structure. bohrium.com This modification strengthens the hydrogen-bonded chains compared to unsubstituted analogues. bohrium.com The dipolar nature of the substituted 4-hydroxycoumarin contributes to a more negative carboxyl oxygen, which acts as a stronger hydrogen-bond acceptor. bohrium.com

The coumarol moiety itself is considered more potent than a benzopyranocoumarol moiety, a difference attributed to its stable configuration and favorable binding activity through hydrogen bonding within the enzyme's active site. nih.govsigmaaldrich.com These findings underscore the importance of intramolecular hydrogen bonds in pre-organizing the molecule into a bioactive conformation, thereby enhancing its interaction with target enzymes or receptors. nih.gov

Design Principles for Modulating Selectivity and Efficacy

The design of selective and efficacious biscoumarin derivatives hinges on a clear understanding of the SAR principles. Key strategies involve the strategic placement of substituents to optimize interactions with the target protein while minimizing off-target effects.

For antibacterial agents, the focus has been on modifying the substituent on the methylene bridge. The observation that bulky groups on the phenyl ring at this position decrease antibacterial activity suggests that the binding pocket of the target enzyme, likely a flavoprotein in S. aureus, is sterically constrained. nih.govnih.gov Therefore, smaller, electron-withdrawing groups might be more favorable for enhancing potency. The selectivity for Gram-positive over Gram-negative bacteria observed with these compounds is another important aspect, likely related to differences in cell wall composition and the ability of the compounds to reach their intracellular target. nih.govnih.gov

To improve anticoagulant activity, modifications to the coumarin rings are paramount. The finding that a para-chloro substituent on the aromatic ring enhances activity provides a clear design direction. nih.gov Furthermore, the stereochemistry of the molecule can be critical. For instance, the synthesis of specific stereoisomers of warfarin, a related 4-hydroxycoumarin derivative, has been a significant area of research to improve its therapeutic index.

Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) studies, can provide valuable insights for rational drug design. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) contour maps can highlight regions around the biscoumarin scaffold where steric bulk is either favorable or detrimental to activity, guiding the design of new derivatives with improved efficacy. nih.govnih.gov

Development of Hybrid Molecules Incorporating the Biscoumarin Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, and a lower propensity for inducing drug resistance. The biscoumarin scaffold has been utilized in the creation of novel hybrid molecules with diverse biological activities.

For example, new 4-substituted coumarin derivatives have been synthesized by linking the coumarin moiety to other bioactive fragments, such as 1,2,3-triazole and benzoyl-substituted arylamines. mdpi.com One such hybrid, a 4-substituted coumarin linked with benzoyl 3,4-dimethoxyaniline (B48930) through a 1,2,3-triazole linker, demonstrated potent in vitro anticancer activity against a human breast cancer cell line, with an IC50 value significantly lower than that of doxorubicin. mdpi.com

Preclinical Biological Activities and Elucidation of Molecular Mechanisms

Anti-Cancer Mechanisms

Preclinical investigations have demonstrated that 3-[(2-Oxochromen-3-yl)methyl]chromen-2-one and related bis-coumarin derivatives exert their anti-tumor effects through several key mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death, and interference with processes essential for tumor progression and spread.

Inhibition of Cancer Cell Proliferation

A primary indicator of the anti-cancer potential of bis-coumarin derivatives is their ability to inhibit the proliferation of a wide array of cancer cell lines. Research has shown that these compounds can effectively suppress the growth of various human tumors.

For instance, a novel coumarin (B35378) derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297) (C2F), has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines. researchgate.net Similarly, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have demonstrated antiproliferative effects against gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived (Hep-G2) cell lines. mdpi.com Other synthetic coumarins have been found to possess cytostatic and cytotoxic properties against various human cancer cell lines, including those of the lung (A549, H727), kidney (ACHN), and breast (MCF-7). nih.gov

The anti-proliferative activity of these compounds is often potent. Studies on novel chromene derivatives have identified compounds with significant cytotoxicity against estrogen receptor-positive breast cancer cell lines like MCF-7 and ZR-75-1. nih.govnih.gov Another bis-coumarin, 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35), displayed strong cytostatic effects on lung cancer cells. plos.org The mechanism behind this inhibition often involves key signaling pathways. The derivative C2F, for example, exerts its effects by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival in NSCLC. researchgate.net

Table 1: Inhibition of Cancer Cell Proliferation by Coumarin Derivatives

Compound/Derivative Cancer Cell Line(s) Key Findings
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F) Non-small cell lung cancer (NSCLC) Inhibited proliferation via suppression of EGFR/PI3K/AKT/mTOR pathway. researchgate.net
3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35) Lung cancer Displayed strong cytostatic effects on cell proliferation. plos.org
3-Acetyl-6-bromo-2H-chromen-2-one derivatives HSC-39 (gastric), Caco-2 (colon), Hep-G2 (liver) Exhibited antiproliferative activity against multiple cell lines. mdpi.com
Novel chromene derivatives MCF-7, ZR-75-1 (breast) Showed potent cytotoxicity against ER-positive breast cancer cells. nih.gov
Various synthetic coumarins HepG-2 (liver), HT-29 (colon), MCF-7 (breast) Demonstrated anticancer activity, in some cases higher than the reference drug doxorubicin. nih.gov

Induction of Apoptosis Pathways

Beyond halting proliferation, a key anti-cancer strategy is to trigger apoptosis, or programmed cell death, in malignant cells. The this compound structural class has shown significant capabilities in this area.

A synthetic bis-coumarin derivative, 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), was found to be a potent inducer of apoptosis in human renal carcinoma cells (SKRC-45). nih.gov This was achieved by modulating p53-mediated apoptotic pathways, generating reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and causing DNA fragmentation. nih.gov Another coumarin derivative, decursin, induced apoptosis in bladder and colon cancer cells by increasing the expression of the pro-apoptotic Bax protein while reducing the levels of the anti-apoptotic Bcl-2 protein. nih.gov

The compound COH-203, a coumarin hybrid, was shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. nih.gov This process was linked to the downregulation of Bcl-2, suggesting that apoptosis occurs through the intrinsic mitochondrial pathway in a caspase-dependent manner. nih.gov Similarly, the coumarin derivative C2F was also found to induce apoptosis in NSCLC cells. researchgate.net The activation of executioner caspases, such as caspase-3, is a common downstream event. For example, the bis-coumarin compound 3l showed it could induce caspase-3 activation in an in vivo tumor model. nih.gov

Cell Cycle Arrest Induction

Cancer is fundamentally a disease of uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from replicating. Several coumarin derivatives have demonstrated the ability to induce cell cycle arrest.

For instance, the compound COH-203 caused a dose-dependent arrest of HL-60 leukemia cells in the G2/M phase of the cell cycle. nih.gov This arrest was associated with the upregulation of cyclin B. nih.gov In another study, a coumarin-monastrol hybrid molecule was shown to arrest MCF-7 breast cancer cells in the G1 phase. nih.gov

The coumarin derivative C2F was also reported to induce cell cycle arrest in non-small cell lung cancer cells. researchgate.net Similarly, the bis-coumarin derivative 3l was able to induce cell-cycle arrest by modulating p53-mediated pathways. nih.gov The diterpenoid Glaucocalyxin A, which shares some mechanistic pathways with coumarins, was found to trigger G2/M phase arrest in bladder cancer cells by downregulating CDK1 and Cyclin B1, key regulators of this transition. ijbs.com These findings suggest that a common mechanism for coumarin-type compounds is the disruption of the cellular machinery that governs mitotic entry and progression.

Table 2: Induction of Cell Cycle Arrest by Coumarin Derivatives

Compound/Derivative Cancer Cell Line(s) Phase of Arrest Associated Molecular Events
COH-203 HL-60 (promyelocytic leukemia) G2/M Upregulation of cyclin B. nih.gov
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F) Non-small cell lung cancer (NSCLC) Not specified Part of its anti-malignant activity. researchgate.net
3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (3l) SKRC-45 (renal carcinoma) Not specified Modulation of p53-mediated pathways. nih.gov
Coumarin-monastrol hybrid MCF-7 (breast) G1 Not specified. nih.gov
Glaucocalyxin A UMUC3 (bladder cancer) G2/M Downregulation of CDK1 and Cyclin B1. ijbs.com

Antiangiogenic Potential via Signaling Pathway Modulation

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. By cutting off this blood supply, antiangiogenic agents can effectively starve tumors. Coumarin derivatives have shown significant promise as inhibitors of angiogenesis.

The natural coumarin scopoletin (B1681571) is a known antiangiogenic agent that inhibits Vascular Endothelial Growth Factor A (VEGF-A), Extracellular signal-regulated kinase 1 (ERK1), and Fibroblast growth factor 2 (FGF-2). nih.gov Synthetic derivatives have been developed to enhance this activity. For example, certain scopoletin analogs were able to inhibit VEGF-stimulated proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov These effects were linked to a significant decrease in the VEGF-triggered phosphorylation of ERK1/2 and Akt. nih.gov

Other studies have shown that coumarin-conjugated compounds can exhibit antiangiogenic effects through the inhibition of VEGF. nih.gov Furthermore, some 3-aryl-4-anilino/aryloxy-2H-chromen-2-one analogues were found to affect breast cancer by inhibiting both estrogen receptor-α and VEGFR-2, a key receptor in the angiogenesis pathway. nih.gov

Modulation of Immune Responses in Preclinical Models

The interaction between cancer cells and the immune system is a critical aspect of tumor progression. Some coumarin derivatives have been shown to modulate immune-related pathways, suggesting another layer to their anti-cancer activity.

One key mechanism involves the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a pivotal role in inflammation, immunity, and cancer cell survival. A study on a bis-coumarin derivative found that, unlike the conventional chemotherapy drug cisplatin, it inhibited the nuclear localisation of NF-κB in renal carcinoma cells. nih.gov By preventing NF-κB from entering the nucleus, the compound can block the transcription of genes involved in inflammation and cell survival, thereby sensitizing cancer cells to apoptosis. This modulation of an inflammatory signaling pathway highlights the potential of these compounds to alter the tumor microenvironment.

Anti-Metastatic Activities

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related death. The ability to inhibit metastatic processes like cell migration and invasion is a crucial feature of an effective anti-cancer agent.

Several coumarin derivatives have demonstrated anti-metastatic potential. The bis-coumarin C35 was found to significantly inhibit the migration of lung cancer cells. plos.org This effect was attributed to the reduced expression of matrix metalloproteinases MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. plos.org The inhibition of migration was linked to the suppression of the p38 signaling pathway. plos.org

Similarly, the derivative C2F was shown to inhibit both migration and invasion of non-small cell lung cancer cell lines. researchgate.net Another bis-coumarin derivative was found to reduce the migration ability of renal carcinoma cells by downregulating the COX-2/PTGES2 cascade and MMP-2. nih.gov These findings indicate that bis-coumarins can target key steps in the metastatic cascade, potentially preventing the spread of cancer.

Anti-Microbial Properties

The antimicrobial potential of coumarin-based compounds has been widely investigated, revealing a broad spectrum of activity against various microorganisms. nih.gov

Dicoumarol and its derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov In contrast, their efficacy against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, is often limited. nih.gov Studies on a series of dicoumarol derivatives have reported clear zones of inhibition ranging from 16 to 26 mm against S. aureus. nih.gov For instance, a novel compound, 3,3′-(3,4-dichlorobenzylidene)-bis-4-hydroxycoumarin, has shown a minimum inhibitory concentration (MIC) of 4 μg/ml against various strains of S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. google.com

The structural features of these biscoumarin compounds play a crucial role in their antibacterial potency. nih.gov The presence of certain substituents on the phenyl ring at the methylene (B1212753) bridge can influence the activity. nih.gov Some studies suggest that the introduction of a hydroxyl group on the benzilidene ring can enhance antibacterial action. nih.gov

Table 2: Antibacterial Spectrum of Representative Biscoumarin Derivatives

Bacterial StrainActivity
Staphylococcus aureusActive
Bacillus subtilisActive
Escherichia coliInactive
Pseudomonas aeruginosaInactive

The antifungal properties of coumarin derivatives have also been a subject of investigation. nih.govresearchgate.net Some newly synthesized biscoumarin derivatives have exhibited activity against fungal species like Candida. nih.gov However, the antifungal activity is generally reported to be weaker than the antibacterial effects. nih.gov For example, while showing good antibacterial activity, some biscoumarins displayed much weaker growth inhibition against Candida. nih.gov

The antimicrobial mechanism of action for coumarin derivatives is believed to involve the inhibition of essential bacterial enzymes. nih.gov One of the proposed targets is the NAD(P)H-dependent flavoprotein family of enzymes, which are crucial for various metabolic pathways in bacteria. nih.gov For example, in the fatty acid synthesis pathway of bacteria, coumarin derivatives have been found to inhibit the function of key enzymes like FabI and FabK. nih.gov The ability of biscoumarins to interact with these biomacromolecules through noncovalent interactions is thought to be central to their biological activities. nih.gov

Antiviral Activities

The antiviral potential of coumarins has been explored against several viruses, with a significant focus on HIV. nih.govnih.gov

A number of coumarin derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.gov HIV-1 integrase facilitates the integration of the viral DNA into the host cell's genome, an essential step for the virus to replicate. youtube.com The inhibition of this enzyme prevents the establishment of a productive infection. youtube.com

Structurally, many HIV-1 integrase inhibitors feature two aryl units connected by a central linker, a motif present in biscoumarins. nih.gov While many potent inhibitors contain a catechol moiety, which can lead to reactive quinones, coumarin-based inhibitors offer an alternative without this potentially problematic feature. nih.gov Studies have shown that dissection of more complex coumarin structures reveals that a coumarin dimer with an aryl substituent on the central methylene linker represents the minimum active pharmacophore for HIV-1 integrase inhibition. nih.gov Certain biscoumarin analogues have been synthesized and evaluated for their inhibitory activity against HIV-1 integrase, with some demonstrating significant potency. jst.go.jp The mechanism of inhibition is thought to involve the binding of the coumarin derivative to the integrase enzyme, thereby blocking its catalytic activity. pnas.org

While the general class of biscoumarins shows promise as HIV-1 integrase inhibitors, specific inhibitory concentrations (e.g., IC50 values) for this compound against HIV-1 integrase are not detailed in the currently reviewed scientific literature.

Activity against Other Viruses (e.g., Zika Virus, DNA and RNA Viruses)

Dicoumarol, a natural hydroxycoumarin, and its derivatives have been documented for several biological activities, including antiviral effects. pinellinutraceuticals.com While the compound is primarily known for its anticoagulant properties, its potential as an antiviral agent has also been noted. pinellinutraceuticals.com Research into coumarin-based compounds has explored their efficacy against a variety of DNA and RNA viruses. core.ac.uk For instance, studies have been conducted on hybrid molecules incorporating the coumarin scaffold to test for activity against viruses like the H1N1 influenza virus. core.ac.ukunimi.it However, specific research data detailing the activity of this compound against the Zika virus specifically is not prominently available in the reviewed literature.

Enzyme Inhibition Profiles

Urease Inhibitory Activity

There is no specific information available in the reviewed scientific literature regarding the urease inhibitory activity of this compound.

α-Glucosidase Inhibition

There is no specific information available in the reviewed scientific literature regarding the α-glucosidase inhibitory activity of this compound.

Inhibition of Cytochrome P450 Enzymes

This compound is a known inhibitor of Cytochrome P450 (CYP) enzymes. pharmacompass.comhmdb.ca The mechanism of inhibition is complex and involves multiple factors. These include the conversion of Cytochrome P450 into its inactive P420 form, the direct inhibition of NADPH-cytochrome P450 reductase, and competition for the enzyme's active site. pharmacompass.com The Human Metabolome Database specifically identifies Cytochrome P450 2C9 as a target of this compound. hmdb.ca The hepatic metabolism of coumarins is significantly influenced by the Cytochrome P450 enzyme system. nih.gov

Table 1: Documented Interactions with Cytochrome P450 Enzymes

Enzyme/System Observed Effect Mechanism of Action
Cytochrome P450 (General) Inhibition Conversion to P420, Competition for active site
NADPH-cytochrome P450 reductase Inhibition Direct inhibition of the reductase enzyme

| Cytochrome P450 2C9 (CYP2C9) | Inhibition | Oxidizes a variety of compounds, including drugs like S-warfarin |

This table is based on data from the provided search results.

Topoisomerase and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

While research has shown that some coumarin derivatives, specifically 4-arylamino-3-nitrocoumarin analogues, can target the human Topoisomerase I (DNA-Topo I) complex, there is no specific data in the reviewed literature detailing this activity for this compound. core.ac.ukunimi.it Furthermore, no information was found regarding its potential inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

Cathepsin Inhibition

There is no specific, detailed information available in the reviewed scientific literature regarding the cathepsin inhibitory profile of this compound.

Carbonic Anhydrase (CA IX and XII) Inhibition

Research into the inhibitory effects of this compound on the tumor-associated carbonic anhydrase isoforms, CA IX and CA XII, has been explored. One study synthesized a series of bis-coumarins, including the compound of interest, and evaluated their potential as inhibitors of various human carbonic anhydrase (hCA) isoforms. While the broader class of compounds showed inhibitory activity, specific quantitative data for this compound against hCA IX and XII from the available sources requires further detailed investigation to be presented here. The study did note that this compound was among those investigated for its inhibitory profile against these cancer-related enzymes.

Acetylcholinesterase (AChE) Inhibitory Effects

The compound this compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. A study investigating various biscoumarin derivatives found that this compound displayed an IC₅₀ value of 49.8 µM against AChE. This inhibitory action suggests the compound's potential as a scaffold for developing agents targeting cholinergic pathways, which are implicated in neurodegenerative diseases such as Alzheimer's.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC₅₀ (µM)
This compound49.8

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

15-Lipoxygenase-1 (15-LOX-1) Inhibition

The inhibitory potential of this compound has been evaluated against 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in inflammatory pathways. In a comparative study of dicoumarols, this compound, also referred to as dicoumarol, demonstrated significant inhibitory activity against soybean 15-lipoxygenase. The reported IC₅₀ value for this inhibition was 15.6 µM. This finding highlights the compound's capacity to interfere with inflammatory processes mediated by lipoxygenase enzymes.

Table 2: 15-Lipoxygenase-1 (15-LOX-1) Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (µM)
This compoundSoybean 15-Lipoxygenase15.6

NAD(P)H:quinone oxidoreductase 1 Inhibition

While various coumarin derivatives have been studied for their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic antioxidant enzyme, specific inhibitory data for this compound was not detailed in the currently available search results. This enzyme is known to be inhibited by dicoumarol, a related compound, which acts as a classic competitive inhibitor. Further investigation is required to quantify the specific inhibitory profile of this compound against NQO1.

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays, focusing on its ability to scavenge free radicals and interrupt oxidative chain reactions.

Radical Scavenging Capabilities

The compound has demonstrated notable radical scavenging abilities in multiple assays. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, it showed an IC₅₀ value of 76.4 µM. This indicates its capacity to donate a hydrogen atom or electron to neutralize the DPPH free radical. Further studies have corroborated its antioxidant potential, highlighting its effectiveness in comparison to other coumarin derivatives. The scavenging activity is often attributed to the phenolic hydroxyl groups present in the coumarin structure, which are crucial for neutralizing reactive oxygen species.

Table 3: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µM)
This compound76.4

Chain-Breaking Antioxidant Mechanisms

The antioxidant action of this compound can be described by a chain-breaking mechanism. This mechanism involves the donation of a hydrogen atom from the antioxidant to a peroxyl radical, thereby terminating the lipid peroxidation chain reaction. The effectiveness of this process is linked to the bond dissociation enthalpy (BDE) of the O-H group in the molecule. A lower BDE facilitates easier hydrogen atom donation, making the compound a more efficient chain-breaking antioxidant. The antioxidant capacity of coumarins, including this bis-coumarin, is significantly influenced by the presence and position of hydroxyl groups on the coumarin scaffold, which directly impacts the BDE and the ability to stabilize the resulting antioxidant radical.

Compound Names

Systematic NameOther Names
This compoundDicoumarol
Acetylcholine-
2,2-diphenyl-1-picrylhydrazylDPPH

Anti-Inflammatory Effects and Mechanisms

Dicoumarol, a symmetrical biscoumarin, has demonstrated notable anti-inflammatory activities in preclinical models. nih.govnih.gov Its mechanisms of action are multifaceted, involving the modulation of key enzymes and signaling pathways associated with the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes and Cytokines

Research has shown that coumarin derivatives can suppress the expression and activity of pro-inflammatory enzymes. wikipedia.org Specifically, compounds within this class have been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are critical mediators in the production of prostaglandins (B1171923) and leukotrienes, respectively—potent pro-inflammatory molecules. nih.govuni-tuebingen.de While the broader class of coumarins is known for these inhibitory effects, specific quantitative data on the direct inhibition of these enzymes by this compound is a subject of ongoing research.

Furthermore, certain coumarin derivatives have been observed to reduce the production of pro-inflammatory cytokines. For instance, studies on related compounds have shown a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation. unimi.itnih.gov These cytokines play a pivotal role in orchestrating the inflammatory response, and their inhibition represents a key mechanism of anti-inflammatory action. The precise impact of this compound on the production of these specific cytokines is an area that warrants further detailed investigation.

Other Preclinical Biological Investigations

Beyond its anti-inflammatory effects, preclinical studies have explored other potential biological activities of this compound, including its influence on metabolic processes and receptor interactions.

Anti-Obesity and Adipocyte Differentiation Inhibition (e.g., AMPK Ligand Imitation)

The potential of coumarin derivatives to modulate metabolic pathways related to obesity has been an area of interest. Some studies have suggested that certain coumarins can influence adipocyte differentiation, the process by which pre-adipocytes mature into fat-storing cells. For example, the coumarin derivative esculetin (B1671247) has been shown to inhibit adipocyte differentiation in the 3T3-L1 cell line. While this points to a potential class effect, direct evidence of this compound inhibiting adipocyte differentiation is still emerging.

The activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is a key target in anti-obesity research. Some compounds can act as AMPK ligand imitators, thereby promoting catabolic pathways that consume energy and inhibiting anabolic pathways that store energy. The potential of this compound to act as an AMPK activator is a plausible mechanism for anti-obesity effects, though this requires more direct experimental validation.

Receptor Antagonism (e.g., GPR55)

Recent research has identified G-protein coupled receptor 55 (GPR55) as a potential therapeutic target for various conditions, including inflammatory diseases and metabolic disorders. The investigation of natural and synthetic compounds as modulators of GPR55 activity is an active area of research. While the specific interaction of this compound with GPR55 is not extensively documented in publicly available literature, the structural motifs present in biscoumarins make them candidates for investigation as receptor antagonists. Further studies are required to determine if this compound can act as a GPR55 antagonist and to elucidate the functional consequences of such an interaction.

Computational and Theoretical Studies

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and estimating the binding affinity of a ligand, such as 3-[(2-Oxochromen-3-yl)methyl]chromen-2-one.

Research on biscoumarin derivatives has utilized molecular docking to explore their interactions with various enzymes. For instance, studies on derivatives of bis-(4-hydroxycoumarin-3-yl)methane have been conducted to predict their binding modes within the active sites of enzymes like adenine (B156593) phosphoribosyltransferase of Leishmania donovani. nih.gov These simulations help in understanding the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity is often quantified by a docking score, which is a measure of the free energy of binding. Lower docking scores typically indicate a more favorable binding interaction.

In studies of related coumarin (B35378) derivatives, docking simulations have been performed against targets like cyclooxygenase-2 (COX-2) and carbonic anhydrase II (CA-II). abap.co.insci-hub.st For example, in a study on (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives, the docked complex with the CA-II receptor revealed hydrogen bond interactions with Asn66 and Gln91 residues. sci-hub.st Such detailed interaction mapping is vital for the rational design of more potent and selective inhibitors.

Table 1: Representative Molecular Docking Data for Biscoumarin Derivatives This table presents illustrative data from studies on compounds structurally similar to this compound, as specific data for the parent compound is not readily available.

Derivative Class Target Protein Docking Score/Binding Affinity (unit) Key Interacting Residues Reference
Bis-(4-hydroxycoumarin-3-yl) methanes Adenine phosphoribosyltransferase (L. donovani) Not specified Not specified nih.gov
(E)-4-(substituted-benzylideneamino)-2H-chromen-2-one Carbonic Anhydrase II IC50 = 0.0928 µM (for compound 4c) Asn66, Gln91 sci-hub.st
C-3 Substituted Coumarin Analogs Cyclooxygenase-2 (COX-2) Not specified Not specified abap.co.in

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view from molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the binding pose and the flexibility of the protein-ligand complex.

For biscoumarin derivatives, MD simulations have been employed to study the behavior of the ligand within the biological system. preprints.org Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein or ligand from a reference structure over time, indicating the stability of the system. A stable RMSD suggests that the ligand remains in its binding pocket. RMSF, on the other hand, quantifies the fluctuation of individual residues, highlighting the flexible regions of the protein upon ligand binding. These simulations offer deeper insights into the dynamic nature of the interactions that govern the biological activity of the compound. preprints.org

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.govnih.gov These calculations can predict various parameters, including optimized molecular geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. For coumarin derivatives, DFT calculations have been used to understand their conformational and geometrical aspects. nih.gov For instance, studies on 4-hydroxycoumarin-derived imines/enamines have used DFT to determine that they predominantly exist in the (E)-enamine form. nih.gov Such calculations are also valuable for interpreting experimental spectroscopic data, such as FT-IR and NMR spectra. uotechnology.edu.iq

Table 2: Representative Quantum Chemical Calculation Data for Coumarin Derivatives This table presents illustrative data from studies on compounds structurally similar to this compound, as specific data for the parent compound is not readily available.

Derivative Class Computational Method Calculated Property Predicted Value Reference
4-hydroxycoumarin-derived imines/enamines DFT Optimized Geometry Predominantly (E)-enamine form nih.gov
8-t-butyl-4-methyl-2H-chromen-2-one DFT (B3LYP/6-31G(d)) Vibrational frequencies, NMR chemical shifts Good agreement with experimental values researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For coumarin derivatives, QSAR studies have been conducted to predict their activity as inhibitors of various enzymes, such as monoamine oxidases. Current time information in Edmonton, CA. These models often employ a range of descriptors, including constitutional, topological, geometrical, and electronic descriptors. The goal is to develop a statistically significant model that can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. The reliability of QSAR models is assessed through various validation metrics, ensuring their predictive power.

In Silico ADME/Tox Prediction (excluding specific safety/adverse effects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology (Tox) predictions are essential in the early stages of drug discovery to assess the drug-like properties of a compound. These predictions help in identifying potential liabilities that could lead to failure in later stages of development.

For biscoumarin derivatives, in silico ADME properties have been evaluated to predict their pharmacokinetic profile. nih.gov Parameters such as human intestinal absorption (HIA), plasma protein binding, and compliance with Lipinski's rule of five are commonly calculated. Lipinski's rule of five is a set of guidelines used to evaluate the drug-likeness of a compound and its potential for oral bioavailability. For example, a study on bis-(4-hydroxycoumarin-3-yl) methane (B114726) derivatives showed that the synthesized compounds exhibited good percentage of absorption, ranging from 64.03% to 74.19%. nih.gov Another study on coumarin sulfonate derivatives also reported well-absorbed HIA values. dergipark.org.tr

Table 3: Representative In Silico ADME Prediction Data for Biscoumarin Derivatives This table presents illustrative data from studies on compounds structurally similar to this compound, as specific data for the parent compound is not readily available.

Derivative Class Predicted Parameter Predicted Value Range Reference
Bis-(4-hydroxycoumarin-3-yl) methanes % Absorption 64.03 - 74.19% nih.gov
Coumarin Sulfonate Derivatives Human Intestinal Absorption (HIA) >70% (well-absorbed) dergipark.org.tr
Styrene substituted biscoumarin (SSBC) Absorption Rate (intestine) ~95.57% nih.gov
Styrene substituted biscoumarin (SSBC) Plasma Protein Binding ~99.08% nih.gov

Advanced Research Applications and Future Perspectives

Potential for Development as Fluorescent and Colorimetric Sensors

Coumarins and their derivatives are renowned for their fluorescent properties, which are highly sensitive to their local environment, including polarity and viscosity. nih.gov This sensitivity has led to their widespread use as fluorescent probes in a variety of systems. nih.gov Biscoumarin-based structures are being explored as sophisticated chemosensors for detecting metal ions and other analytes. rsc.org Their ability to chelate with metal ions can lead to significant and detectable changes in their fluorescence, forming the basis of "turn-on" or "turn-off" fluorescent sensors. researchgate.netrsc.org

The design of these sensors often involves modifying the biscoumarin structure with specific recognition groups that can selectively bind to a target analyte. rsc.org For instance, a coumarin-based derivative synthesized by condensing salicylaldehyde with 6-aminocoumarin demonstrated a 25-fold enhancement in fluorescence intensity in the presence of Al³⁺ ions, attributed to a chelation-enhanced fluorescence (CHEF) process. rsc.org Similarly, other coumarin (B35378) derivatives have been developed for the selective detection of Pb²⁺ when conjugated with gold nanoparticles, and for the dual recognition of Cu²⁺ and Fe³⁺. researchgate.netnih.gov The development of such probes is crucial for applications in environmental monitoring and biological imaging, allowing for the detection of trace amounts of biologically relevant ions. rsc.orgingentaconnect.com

Sensor DerivativeTarget IonSensing MechanismKey Finding
6-(2-hydroxybenzylideneamino)-2H-chromen-2-one (HBC)Al³⁺Chelation-Enhanced Fluorescence (CHEF)25-fold fluorescence enhancement. rsc.org
(E)-3-((3,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS1)Cu²⁺ / Fe³⁺"Turn-off" fluorescenceHighly selective for Cu²⁺ and Fe³⁺ over other metal ions. researchgate.net
3-amino-2-cynano-3-(7-diethylamino-2-oxo-2H-chromen-3-yl)-acrylic acid ethyl ester (1) + AuNPsPb²⁺Fluorescence enhancement & colorimetric changeSelective naked-eye and fluorescent detection of lead ions. nih.gov

Applications as Luminescent Agents

The inherent luminescence of the coumarin scaffold makes biscoumarin derivatives promising candidates for various photophysical applications. mdpi.com Their rigid, electron-rich structure contributes to good charge transport properties and often results in strong fluorescence emission. mdpi.compku.edu.cn Research has focused on synthesizing functionalized bis-coumarins and investigating their thermal stability, photophysical, and electrochemical properties for potential use in organic light-emitting devices (OLEDs). rsc.org

For example, a series of V-shaped bis-coumarin derivatives were synthesized and showed interesting fluorescent properties, highlighting their potential for creating new luminescent materials. rsc.orgresearchgate.net The emission properties of coumarins can be tuned by introducing different substituents at various positions on the coumarin rings. ncsu.edu This tunability allows for the development of materials with specific emission wavelengths, which is critical for applications in multicolor displays and lighting. Furthermore, the fluorescence of some coumarin derivatives is sensitive to medium viscosity, a property that has been exploited to develop novel fluorescent stains for DNA. researchgate.net

Nanotechnology-Based Delivery Systems for Enhanced Efficacy

A significant challenge in translating the therapeutic potential of biscoumarins into clinical practice is their often poor water solubility. Nanotechnology offers a powerful solution to this problem by enabling the creation of drug delivery systems that can enhance the solubility, stability, and bioavailability of hydrophobic compounds. icm.edu.plnih.gov Various nanocarriers, including liposomes, polymeric nanoparticles, and mesoporous silica nanoparticles (MSNs), are being investigated for the delivery of coumarin-based drugs. nih.govmdpi.comencyclopedia.pub

These nanoformulations can improve the therapeutic efficacy of the encapsulated drug by facilitating its transport across biological barriers and enabling targeted delivery to specific tissues or cells, thereby reducing systemic toxicity. mdpi.comnih.gov For instance, a nanodrug carrier using MSNs was developed for the targeted delivery of a fluorescent coumarin-5-fluorouracil conjugate. nih.gov This system was designed to target the mitochondria of cancer cells, demonstrating enhanced cytotoxicity toward colon cancer cells. nih.gov Such nanotechnology-based systems not only improve drug delivery but can also combine therapeutic action with diagnostic imaging, creating "theranostic" platforms. nih.gov

Strategic Design of Novel Biscoumarin Analogs with Enhanced Biological Profiles

The versatility of the biscoumarin scaffold allows for extensive chemical modification to optimize its biological activity. mdpi.com Medicinal chemists employ strategic design principles to synthesize novel analogs with enhanced potency and selectivity for specific biological targets. nih.govmdpi.com Structure-activity relationship (SAR) studies are crucial in this process, revealing how different substituents on the coumarin rings or modifications of the linker bridge influence the compound's therapeutic properties. researchgate.net

For example, research into anticoagulant biscoumarins revealed that substituting an alkyl group at the 7-position of the coumarin framework could intensify the anticoagulant activity, with the effect being proportional to the molecular weight of the alkyl group. ekb.egresearchgate.net In the context of anticancer activity, SAR studies have shown that electron-withdrawing groups on the aryl ring of the linker can lead to more profound anti-cancer effects. researchgate.net Other design strategies include linking two coumarin units via a piperazine-alkoxy side chain to create inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.comnih.gov This rational design approach has led to the synthesis of biscoumarin derivatives with potent antiproliferative activity against cancer cells and the ability to cross the blood-brain barrier. nih.gov

Exploration of New Therapeutic Avenues Beyond Current Research Foci

While biscoumarins are well-known for their anticoagulant and anticancer properties, recent research has unveiled a much broader therapeutic potential. researchgate.netnih.gov Scientists are actively exploring new applications for these compounds in a variety of diseases. The ability of biscoumarins to interact with multiple biological macromolecules makes them attractive candidates for treating complex, multifactorial diseases. mdpi.com

One of the most promising new avenues is in the treatment of neurodegenerative disorders like Alzheimer's disease. mdpi.com Certain biscoumarin derivatives have been identified as potent inhibitors of cholinesterases, key enzymes in Alzheimer's pathology. nih.gov Beyond neuroprotection, biscoumarins have demonstrated a wide range of other biological activities, including anti-HIV, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.govresearchgate.net For example, novel synthesized biscoumarins have shown significant antibacterial activity against pathogenic strains like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govmdpi.commdpi.com The exploration of these diverse pharmacological properties continues to open up new therapeutic possibilities for the biscoumarin class of compounds. nih.govnih.gov

Biscoumarin DerivativeTarget/ActivityKey Research Finding
C4-C7-tethered biscoumarin (12d)Cholinesterase Inhibition (Anti-Alzheimer's)Effective inhibitor of AChE (IC₅₀ = 6.30 µM) and BChE (IC₅₀ = 49 µM). nih.gov
3,3'-(5-bromo-2-thienylmethylene)-bis-(4-hydroxycoumarin)Antibacterial (Anti-MRSA)Potent activity against multiple strains of S. aureus with MIC values of 8–16 μg/mL. mdpi.com
7-substituted biscoumarinsAnticoagulantSubstitution at position 7 intensifies anticoagulant activity compared to warfarin. ekb.eg
Substituted biscoumarin analogsAnticancer (Prostate)Several analogs showed good inhibitory potential against the PC3 prostate cancer cell line. dergipark.org.tr

Q & A

Q. What are the common synthetic routes for preparing 3-[(2-Oxochromen-3-yl)methyl]chromen-2-one, and how do reaction conditions affect yields?

Methodological Answer: The synthesis typically involves Knoevenagel condensation and microwave-assisted protocols . For example, 3-acetyl-2H-chromen-2-one can be synthesized by reacting salicylaldehyde with ethyl acetoacetate under reflux, followed by oximation using hydroxylamine hydrochloride (yield: ~71%, m.p. 222–223°C) . Microwave irradiation reduces reaction times (e.g., 5–8 hours to 15–30 minutes) and improves yields by 10–15% compared to conventional heating, attributed to enhanced kinetic control and reduced side reactions . Catalysts like Zn[(L)-proline]₂ optimize acetyl group introduction via coordination-driven mechanisms .

Key Data:

  • Conventional method : Ethanol reflux, piperidine catalyst, 71% yield .
  • Microwave method : Higher yields (up to 85%), shorter reaction times .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., chromen-2-one carbonyl at δ ~160 ppm in ¹³C NMR; aromatic protons at δ 6.5–8.5 ppm) .
    • FT-IR : Confirm lactone carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydroxyl (O-H) at ~3200 cm⁻¹ .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions. For derivatives, hydrogen bonding between hydroxyl groups and carbonyl oxygen (e.g., O-H···O distances: 2.65–2.75 Å) stabilizes the lattice .

Key Data:

  • Compound 1 () : Space group P2₁/c, Z = 4, R factor = 0.038 .
  • Melting points : Used to confirm purity (e.g., 228–231°C for carboxylated derivatives) .

Q. What in vitro assays are used to evaluate its biological activity, and how are results interpreted?

Methodological Answer:

  • MTT assay : Measure antiproliferative activity via mitochondrial reductase activity. Cells (e.g., SKW-3, HL-60) are treated with 0.1–100 µM compound for 48–72 hours. IC₅₀ values < 20 µM indicate high potency .
  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. For example, derivatives with fused benzopyran rings (e.g., compound 13) show IC₅₀ = 8.2 µM in HL-60 cells .

Key Data:

  • Compound 13 : IC₅₀ = 8.2 µM (HL-60), 12.4 µM (K-562) .
  • Negative controls : DMSO vehicle < 0.1% v/v to avoid cytotoxicity .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding its physicochemical and optical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For chromen-2-one derivatives, HOMO-LUMO gaps ~4.2 eV correlate with charge-transfer interactions .
  • TD-DFT : Simulate UV-Vis spectra (e.g., λmax ~350 nm for π→π* transitions) .
  • Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., LP(O)→σ*(C-O) stabilizes lactone rings) .

Key Data:

  • HOMO-LUMO gap : 4.18 eV (B3LYP/6-311++G**) .
  • Dipole moment : ~5.2 Debye, indicating polarizability .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Electron-withdrawing groups : Nitro (-NO₂) at C-8 increases cytotoxicity (e.g., IC₅₀ reduction by 40% vs. unsubstituted analogs) .
  • Hydrophobic substituents : 3,4-Dimethoxyphenyl-thiazole hybrids improve membrane permeability (logP > 3.5) .
  • Crystallographic data : Planar chromenone cores enable intercalation with DNA (e.g., minor groove binding observed in docking studies) .

Key Data:

  • Compound 14 (8-nitro derivative) : IC₅₀ = 6.7 µM (HL-60) vs. 18.3 µM for non-nitrated analogs .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

  • Cell line profiling : Test across leukemia (e.g., REH, K-562) and solid tumor models to identify lineage-specific mechanisms .
  • Apoptosis assays : Confirm caspase-3 activation (e.g., flow cytometry for Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ < 30 min suggests rapid metabolism in certain cell lines) .

Key Data:

  • Compound 6 : 32% apoptosis in SKW-3 vs. 12% in REH at 20 µM .

Q. What advanced catalytic systems improve the efficiency of its synthesis?

Methodological Answer:

  • Organocatalysts : L-Proline derivatives enhance enantioselectivity in asymmetric syntheses (e.g., 85% ee for chiral oxime esters) .
  • Photoredox catalysis : Visible light-mediated C-H activation reduces reliance on toxic metals (e.g., Ru(bpy)₃²⁺ for cross-dehydrogenative coupling) .
  • Continuous flow systems : Improve scalability with residence times < 10 minutes and yields >90% .

Key Data:

  • Zn[(L)-proline]₂ : 88% yield for acetylated derivatives vs. 71% without catalyst .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.